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molecular formula C12H13ClO B3381912 2-[(4-chlorophenyl)methyl]cyclopentan-1-one CAS No. 2866-68-4

2-[(4-chlorophenyl)methyl]cyclopentan-1-one

Cat. No. B3381912
M. Wt: 208.68 g/mol
InChI Key: OPLDIHWEFBYKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206106B2

Procedure details

In 3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester (1.0 g, 0.00375 mol), N,N-dimethylacetamide (1 mL) and triethylamine hydrochloride (0.774 g, 0.00375×1.5 mol) were added and stirred at 130° C. for 2 hours, and then at 140° C. for another 3 hours. In the reaction liquid, ethyl acetate and saturated sodium bicarbonate water were added, and the mixture was partitioned. After extracting the aqueous layer using ethyl acetate, the organic layer was dried using anhydrous sodium sulfate and concentrated. Thereafter, the dried and concentrated product was purified using a silica gel column, and a target product was obtained.
Name
3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[C:6]1=[O:18])=O.CN(C)C(=O)C.Cl.C(N(CC)CC)C.O.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([CH2:10][CH:7]2[CH2:8][CH2:9][CH2:5][C:6]2=[O:18])=[CH:16][CH:15]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
3-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1C(C(CC1)CC1=CC=C(C=C1)Cl)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0.774 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Two
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred at 130° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 140° C. for another 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
After extracting the aqueous layer
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Thereafter, the dried
CUSTOM
Type
CUSTOM
Details
concentrated product was purified
CUSTOM
Type
CUSTOM
Details
a target product was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(CC2C(CCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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